4-Bromo-3-iodoanisole
Overview
Description
4-Bromo-3-iodoanisole: is an organic compound with the molecular formula C7H6BrIO It is a derivative of anisole, where the hydrogen atoms at positions 4 and 3 on the benzene ring are replaced by bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodoanisole typically involves the halogenation of anisole. One common method is the sequential bromination and iodination of anisole. The process can be summarized as follows:
Bromination: Anisole is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to yield 4-bromoanisole.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-iodoanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, where the halogen atoms are replaced by aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Products: Depending on the substituents introduced, products can include various functionalized anisoles.
Coupling Products: Biaryl compounds or styrenes, depending on the coupling partners used.
Scientific Research Applications
4-Bromo-3-iodoanisole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly as a precursor for molecules with potential anticancer and antimicrobial activities.
Material Science: It is used in the synthesis of advanced materials, such as liquid crystals and organic semiconductors.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodoanisole involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it has been shown to bind to the proliferator-activated receptor gamma (PPARγ), inhibiting its interaction with coactivators and thereby affecting gene expression related to cell proliferation and differentiation . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Bromoanisole: Similar structure but lacks the iodine atom, making it less reactive in certain cross-coupling reactions.
3-Iodoanisole: Similar structure but lacks the bromine atom, affecting its reactivity and applications.
4-Iodoanisole:
Uniqueness of 4-Bromo-3-iodoanisole: The presence of both bromine and iodine atoms in this compound provides unique reactivity and versatility in synthetic applicationsThis dual halogenation also enhances its utility in medicinal chemistry and material science, where specific reactivity patterns are required .
Properties
IUPAC Name |
1-bromo-2-iodo-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPSHEKLLKFEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475069 | |
Record name | 4-Bromo-3-iodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4897-68-1 | |
Record name | 4-Bromo-3-iodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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